Cas no 32345-29-2 (Phosphorothioic acid,O,O-diethyl O-phenyl ester)

Phosphorothioic acid,O,O-diethyl O-phenyl ester structure
32345-29-2 structure
Product Name:Phosphorothioic acid,O,O-diethyl O-phenyl ester
Numero CAS:32345-29-2
MF:C10H15O3PS
MW:246.26306271553
CID:306002
PubChem ID:36106
Update Time:2025-06-08

Phosphorothioic acid,O,O-diethyl O-phenyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphorothioic acid,O,O-diethyl O-phenyl ester
    • diethoxy-phenoxy-sulfanylidene-λ<sup>5</sup>-phosphane
    • AI3-19134
    • BRN 2456029
    • Deppt
    • Dietholate
    • EINECS 250-999-4
    • O,O-Diethyl O-phenyl thiophosphate
    • O,O-diethyl O-phenylphosphorothioate
    • O,O-Diethyl,O-phenylphosphorothionate
    • O,O-diethyl-O-p
    • O,O-Diethyl-O-phenylphosphorothioate
    • phenyl phosphorothionate
    • thiophosphoric acid O,O'-diethyl ester-O''-phenyl ester
    • Thiophosphorsaeure-O,O'-diaethylester-O''-phenylester
    • diethoxy-(phenoxy)-sulfanylidene-lambda5-phosphane
    • NV6WB6Y728
    • ZENGXIAOLIN
    • DTXSID0042292
    • Diethyl phenyl phosphorothionate
    • NSC371198
    • FK-0025
    • Diethyl-O-phenyl phosphorothioate, O,O-
    • AKOS024255711
    • O,O-Diethyl O-phenylthiophosphate
    • diethoxy-phenoxy-sulfanylidene-lambda5-phosphane
    • R-33865
    • O,O-Diethyl O-phenyl phosphorothioate
    • Q3032708
    • Phosphorothioic acid, O,O-diethyl O-phenyl ester
    • CHEMBL350174
    • SCHEMBL187567
    • NSC-371198
    • Ethyl phenyl thiophosphate, (EtO)2(PhO)PS
    • UNII-NV6WB6Y728
    • 4-06-00-00754 (Beilstein Handbook Reference)
    • NS00002631
    • 32345-29-2
    • Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS)
    • XXWNKVBJDWSYBN-UHFFFAOYSA-N
    • NSC 371198
    • Inchi: 1S/C10H15O3PS/c1-3-11-14(15,12-4-2)13-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
    • Chiave InChI: XXWNKVBJDWSYBN-UHFFFAOYSA-N
    • Sorrisi: S=P(OC1C=CC=CC=1)(OCC)OCC

Proprietà calcolate

  • Massa esatta: 246.04805
  • Massa monoisotopica: 246.048
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 207
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 59.8A^2

Proprietà sperimentali

  • Densità: 1.185
  • Punto di ebollizione: 285.3°Cat760mmHg
  • Punto di infiammabilità: 126.3°C
  • Indice di rifrazione: 1.532
  • PSA: 27.69
  • LogP: 4.01350

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ethyl phenyl ethoxy(sulfanylidene)phosphonite
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